
3,4-Dihydroxymethamphetamine-4-O-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxymethamphetamine 4-sulfate, commonly referred to as Dhma 4-sulfate, is a phase II metabolite of 3,4-methylenedioxymethamphetamine (MDMA). This compound is formed through the sulfation of 3,4-dihydroxymethamphetamine (DHMA) by sulfotransferases (SULTs) in the human body . Dhma 4-sulfate is primarily studied in the context of MDMA metabolism and its pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dhma 4-sulfate can be synthesized through the sulfation of 3,4-dihydroxymethamphetamine (DHMA). The reaction typically involves the use of a sulfating agent such as pyridine sulfur trioxide complex. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective formation of Dhma 4-sulfate .
Industrial Production Methods
Industrial production of Dhma 4-sulfate is not well-documented, as it is primarily a research compound. the synthesis methods used in laboratory settings can be scaled up for industrial production if needed. This would involve optimizing the reaction conditions and using larger quantities of reagents.
Análisis De Reacciones Químicas
Types of Reactions
Dhma 4-sulfate undergoes various chemical reactions, including:
Oxidation: Dhma 4-sulfate can be oxidized to form different metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: Dhma 4-sulfate can participate in substitution reactions, where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Dhma 4-sulfate can lead to the formation of different hydroxylated metabolites.
Aplicaciones Científicas De Investigación
Dhma 4-sulfate has several scientific research applications, including:
Chemistry: It is used to study the metabolic pathways of MDMA and related compounds.
Biology: Researchers investigate its role in the metabolism of MDMA and its effects on biological systems.
Medicine: Dhma 4-sulfate is studied for its potential toxicological effects and its role in MDMA-induced neurotoxicity.
Mecanismo De Acción
Dhma 4-sulfate exerts its effects through its role as a metabolite of MDMA. It is formed by the action of sulfotransferases (SULTs) on 3,4-dihydroxymethamphetamine (DHMA). The sulfation process involves the transfer of a sulfate group from a donor molecule, such as adenosine 3’-phosphate 5’-phosphosulfate (PAPS), to DHMA . This reaction is catalyzed by specific SULT isoenzymes, including SULT1A1 and SULT1A3 .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxymethamphetamine 3-sulfate: Another sulfate conjugate of DHMA, differing only in the position of the sulfate group.
4-Hydroxy-3-methoxymethamphetamine sulfate: A sulfate conjugate of another MDMA metabolite, 4-hydroxy-3-methoxymethamphetamine (HMMA).
Uniqueness
Dhma 4-sulfate is unique due to its specific position of the sulfate group, which influences its metabolic pathway and pharmacokinetics. Its formation and role in MDMA metabolism make it a valuable compound for studying the effects and metabolism of MDMA .
Propiedades
Número CAS |
1294450-47-7 |
|---|---|
Fórmula molecular |
C10H15NO5S |
Peso molecular |
261.30 g/mol |
Nombre IUPAC |
[2-hydroxy-4-[2-(methylamino)propyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C10H15NO5S/c1-7(11-2)5-8-3-4-10(9(12)6-8)16-17(13,14)15/h3-4,6-7,11-12H,5H2,1-2H3,(H,13,14,15) |
Clave InChI |
XNMDQPRCBHALBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=C(C=C1)OS(=O)(=O)O)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


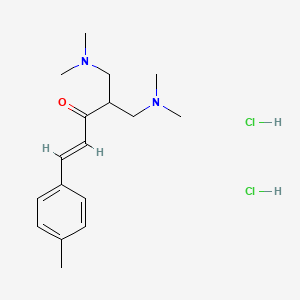
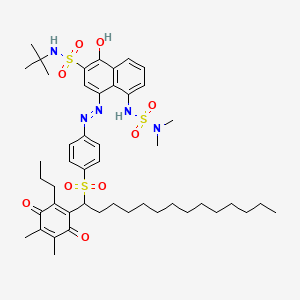
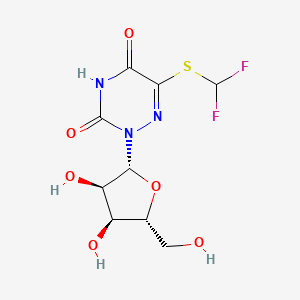
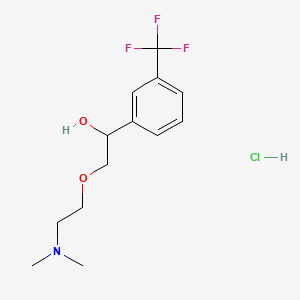
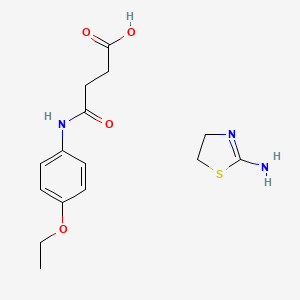


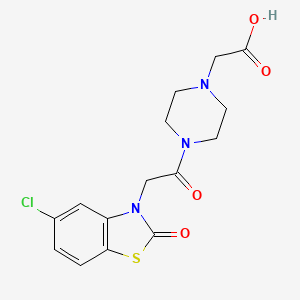
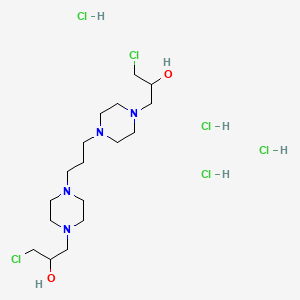
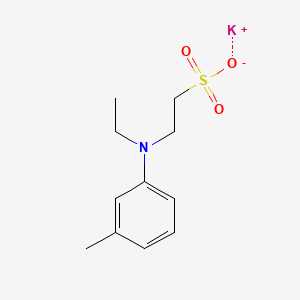

![[(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B12753850.png)


